3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione
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Overview
Description
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thione group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of the target enzyme is crucial for its inhibitory activity.
Comparison with Similar Compounds
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
100565-58-0 |
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Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-methyl-7-sulfanylidene-1,4-dihydropyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C6H6N4OS/c1-10-6(11)4-3(9-10)5(12)8-2-7-4/h2,9H,1H3,(H,7,8,12) |
InChI Key |
URMCJWILMOSHLQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
Canonical SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
Origin of Product |
United States |
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